molecular formula C20H29N3O3 B7186070 N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7186070
M. Wt: 359.5 g/mol
InChI Key: PUGDVKWFFKYYIF-UHFFFAOYSA-N
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Description

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and morpholine intermediates, followed by their coupling with a benzamide derivative. Common synthetic routes include:

    Formation of Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Formation of Morpholine Intermediate: This involves the reaction of diethanolamine with ethylene oxide under controlled conditions.

    Coupling Reaction: The piperidine and morpholine intermediates are then coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: Another piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is unique due to its specific combination of a piperidine ring, a morpholine ring, and a benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[1-(4-ethylmorpholine-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-22-12-13-26-18(14-22)20(25)23-10-8-16(9-11-23)21-19(24)17-7-5-4-6-15(17)2/h4-7,16,18H,3,8-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGDVKWFFKYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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